molecular formula C8H9Cl2F2NO B1433865 5-Chloro-2-(difluoromethoxy)benzyl amine HCl CAS No. 1515924-94-3

5-Chloro-2-(difluoromethoxy)benzyl amine HCl

Cat. No. B1433865
CAS RN: 1515924-94-3
M. Wt: 244.06 g/mol
InChI Key: BRIMRDRSAFSBSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl can be represented by the InChI code 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .


Physical And Chemical Properties Analysis

This compound is a solid-liquid mixture and should be stored at 4°C under nitrogen .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The study on the synthesis and properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the reaction of chloral with substituted anilines, which could offer insight into the synthetic routes and structural properties relevant to chlorinated compounds like "5-Chloro-2-(difluoromethoxy)benzyl amine HCl" (Issac & Tierney, 1996).

Environmental Safety and Degradation

  • The review on organic acids for stimulation purposes and their roles in acidizing operations for carbonate and sandstone formations discusses alternatives to hydrochloric acid, emphasizing less corrosive chemicals. This context could be relevant for understanding the environmental and safety aspects of handling chlorinated compounds (Alhamad et al., 2020).

Application in Material Science

  • Amine-functionalized metal–organic frameworks (MOFs) review focuses on syntheses, structures, and properties, highlighting CO2 capture applications. Given the amine functionality, this could indirectly relate to the use of amines in advanced materials and their environmental applications, potentially including derivatives like "this compound" (Lin, Kong, & Chen, 2016).

Novel Fluorinated Alternatives and Health Risks

  • A study on novel fluorinated alternatives examines sources, distribution, and health risks, relevant for understanding the environmental and health implications of fluorinated compounds, possibly informing on the safety aspects of "this compound" derivatives (Wang et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(difluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIMRDRSAFSBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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